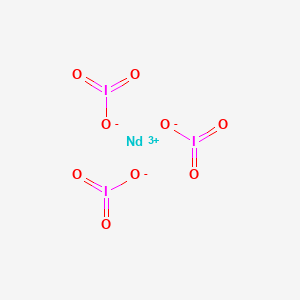
Manganese fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese fluoride (MnF2) is a chemical compound that is widely used in various scientific research applications due to its unique properties and characteristics. It is a white crystalline solid that is highly soluble in water and has a melting point of 1200°C. MnF2 is commonly used in the fields of materials science, electrochemistry, and biochemistry due to its ability to act as a catalyst and its unique optical properties.
Wirkmechanismus
The mechanism of action of Manganese fluoride is not fully understood, but it is believed to act as a catalyst in various chemical reactions by providing a surface for the reaction to occur on. Manganese fluoride is also believed to have unique optical properties, which make it useful in the field of photonics.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Manganese fluoride, but it is believed to be relatively safe when handled properly. It is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Manganese fluoride has several advantages and limitations when used in lab experiments. One advantage is its ability to act as a catalyst in various chemical reactions, which can help to speed up the reaction and increase the yield of the desired product. However, Manganese fluoride can also be difficult to work with due to its high melting point and water solubility.
List of
Zukünftige Richtungen
1. Investigate the optical properties of Manganese fluoride and its potential applications in the field of photonics.
2. Explore the use of Manganese fluoride as an electrode material in batteries and fuel cells.
3. Investigate the use of Manganese fluoride as a catalyst in the synthesis of organic compounds.
4. Study the potential use of Manganese fluoride in the production of semiconductors.
5. Investigate the potential use of Manganese fluoride in the field of nanotechnology.
6. Explore the use of Manganese fluoride in the production of high-performance ceramics.
7. Investigate the potential use of Manganese fluoride in the field of biomedicine.
8. Study the potential use of Manganese fluoride in the production of magnetic materials.
9. Investigate the use of Manganese fluoride in the field of environmental remediation.
10. Explore the potential use of Manganese fluoride in the production of advanced materials for aerospace applications.
Synthesemethoden
The most common method used to synthesize Manganese fluoride is the reaction between manganese oxide (MnO) and hydrogen fluoride (HF) in the presence of a catalyst. This reaction produces Manganese fluoride and water (H2O). The resulting Manganese fluoride can be purified through a series of washing and drying steps to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Manganese fluoride is widely used in scientific research due to its unique properties and characteristics. It is commonly used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the production of semiconductors. Manganese fluoride is also used in the field of electrochemistry, where it is used as an electrode material in batteries and fuel cells.
Eigenschaften
IUPAC Name |
manganese(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.93485 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese fluoride | |
CAS RN |
7782-64-1 |
Source


|
| Record name | Manganese fluoride (MnF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MANGANESE DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














